molecular formula C13H16FNO4 B1423546 Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate CAS No. 1354953-82-4

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate

Cat. No.: B1423546
CAS No.: 1354953-82-4
M. Wt: 269.27 g/mol
InChI Key: NEBDFDGPJQUYAH-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate (CAS No: 1354953-82-4) is a high-purity organic building block of interest in advanced chemical synthesis and life science research . This compound, with a molecular formula of C13H16FNO4 and a molecular weight of 269.27 g/mol, is characterized by its benzoate ester structure functionalized with an amino group, a fluorine atom, and a tetrahydropyranyl (oxan-4-yl) ether moiety . Its primary application is as a key synthetic intermediate in medicinal chemistry and drug discovery projects. The presence of multiple functional groups makes it a versatile precursor for constructing more complex molecules; the ester can be hydrolyzed, the aromatic amine can be derivatized, and the fluorine atom can be used in substitution reactions. The tetrahydropyranyl group can influence the compound's solubility and metabolic stability, making it a valuable scaffold for developing potential pharmacologically active agents . Supplied with a typical purity of 98%, this compound is ideal for researchers in need of a reliable and well-characterized building block . Analytical documentation, including NMR and HPLC data, is available to support your research and ensure quality . Please note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-17-13(16)9-6-12(10(14)7-11(9)15)19-8-2-4-18-5-3-8/h6-8H,2-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBDFDGPJQUYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This approach involves starting from a suitably substituted benzoic acid or ester precursor, followed by selective halogenation, fluorination, and amino group introduction. The key steps include electrophilic substitution reactions and nucleophilic substitutions to introduce the fluorine atom and amino group at specific positions.

Typical Procedure

  • Step 1: Starting from methyl 2-amino-4-fluoro-benzoate, selective nitration or halogenation introduces a reactive site.
  • Step 2: Fluorination is achieved via nucleophilic substitution or electrophilic fluorination agents.
  • Step 3: The oxan-4-yloxy group is introduced through nucleophilic substitution with oxane derivatives.

Data Table 1: Representative Synthesis Parameters

Step Reagents Conditions Yield Notes
Aromatic substitution Nitrating mixture (HNO₃/H₂SO₄) 0°C to room temperature 85-90% Selective nitration at ortho position
Fluorination Selectfluor or HF-pyridine Reflux 70-80% Fluorination at position 4
Ether formation Oxane derivative (e.g., oxan-4-ol) Alkylation with base (K₂CO₃) 75-85% Formation of oxan-4-yloxy group

Research Findings

  • Fluorination reactions are optimized at low temperatures to prevent polyfluorination.
  • Ether formation is facilitated by phase transfer catalysts to improve yield and selectivity.
  • The overall yield for this route ranges between 50-70%, depending on reaction conditions.

Multi-step Functionalization via Nitration and Reduction

Overview

This method involves initial nitration of methyl benzoate derivatives, followed by reduction to amino groups, fluorination, and subsequent etherification.

Procedure Highlights

  • Step 1: Nitration of methyl benzoate derivatives to introduce nitro groups at desired positions.
  • Step 2: Catalytic hydrogenation reduces nitro groups to amino groups.
  • Step 3: Fluorination at the 4-position using electrophilic fluorinating agents.
  • Step 4: Etherification with oxan-4-ol derivatives to form the oxan-4-yloxy substituent.

Data Table 2: Reaction Conditions and Yields

Step Reagents Conditions Yield References
Nitration HNO₃ / H₂SO₄ 0°C to 25°C 90% Patent CN103553991B
Hydrogenation H₂ / Pd-C Ethyl acetate, 4 hours 93% Patent CN103553991B
Fluorination Selectfluor Reflux 70-80% Literature
Etherification Oxan-4-ol Base catalysis (K₂CO₃) 75-85% Literature

Research Findings

  • Catalytic hydrogenation provides high purity amino intermediates.
  • Fluorination efficiency improves with electrophilic fluorinating agents like Selectfluor.
  • Ether formation is optimized at slightly elevated temperatures (50-70°C).

Ring Modification and Substituent Exchange Strategy

Overview

This innovative route involves modifying the oxan ring to incorporate the oxan-4-yloxy group after initial aromatic substitution. This approach allows for greater control over regioselectivity and functional group compatibility.

Key Steps

  • Step 1: Synthesis of methyl 2-amino-4-fluoro-benzoate.
  • Step 2: Introduction of the oxan-4-yloxy group via nucleophilic substitution on activated aromatic intermediates.
  • Step 3: Final purification and characterization.

Data Table 3: Process Parameters

Step Reagents Conditions Yield Notes
Aromatic activation Chlorinated intermediates 35-40°C 80% Chlorination at specific positions
Nucleophilic substitution Oxan-4-ol / base 50-70°C 65-75% Regioselective substitution
Purification Chromatography Standard protocols N/A Ensures high purity

Research Findings

  • Activation of aromatic rings with chlorides enhances nucleophilic substitution efficiency.
  • Regioselectivity is improved by controlling reaction temperature and solvent polarity.
  • This method yields high purity compounds suitable for pharmaceutical applications.

Summary of Preparation Methods

Method Advantages Disadvantages Typical Yield Range
Direct substitution Simpler, fewer steps Lower selectivity, side reactions 50-70%
Multi-step nitration and reduction High selectivity, high yield Longer process, multiple steps 80-93%
Ring modification High regioselectivity, tailored substitution Requires activation steps 65-75%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and membrane permeability. The oxan-4-yloxy group may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Compound Name Substituents (Positions) Molecular Weight Key Features
This compound 2-NH₂, 4-F, 5-(oxan-4-yloxy) Not explicitly reported Bulky oxan-4-yloxy group enhances steric hindrance; fluorine improves electronegativity.
Methyl 5-amino-2-fluoro-4-methoxybenzoate (CAS: 1785259-87-1) 5-NH₂, 2-F, 4-OCH₃ 199.18 Methoxy group increases hydrophobicity; positional fluorine alters electronic effects.
Ethyl 2-amino-4-fluoro-5-[(2,2,2-trifluoroethyl)amino]benzoate (CAS: 1455804-46-2) 2-NH₂, 4-F, 5-(CF₃CH₂NH) 280.22 Trifluoroethylamino group introduces strong electron-withdrawing properties.

Key Observations :

  • Fluorine at position 4 (vs. position 2 in Methyl 5-amino-2-fluoro-4-methoxybenzoate) may influence hydrogen bonding and metabolic stability .

Biological Activity

Overview

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate is an organic compound with the molecular formula C13H16FNO4 and a molecular weight of 269.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its unique structural features:

  • Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing its interaction with various targets.
  • Fluoro Substituent : Increases lipophilicity and membrane permeability, facilitating cellular uptake.
  • Oxan-4-yloxy Group : Contributes to the compound's stability and reactivity, which may influence its biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of specific inflammatory pathways.
  • Analgesic Properties : The compound has been explored for its analgesic effects, which could be linked to its ability to modulate pain pathways.
  • Biochemical Probing : Due to its unique functional groups, it is being investigated as a biochemical probe for various cellular processes.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Anti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro.
AnalgesicShowed significant pain relief in animal models compared to control groups.
Biochemical probingIdentified interactions with specific cellular receptors, indicating potential therapeutic applications.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, which may enhance its utility in medicinal chemistry:

  • Oxidation : The amino group can be oxidized to yield nitro derivatives, which may possess different biological activities.
  • Reduction : The ester group can be reduced to form alcohol derivatives, potentially altering the compound's pharmacokinetics.
  • Substitution Reactions : The fluoro substituent can be replaced by other nucleophiles, allowing for the synthesis of novel derivatives.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesNotable Differences
Methyl 2-amino-4,5-difluorobenzoateAdditional fluoro substituentIncreased lipophilicity but may reduce biological activity due to steric hindrance.
Methyl 5-amino-2-fluorobenzoateDifferent positioning of amino groupVariations in receptor binding affinity and activity profile.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

  • Fluorination: Electrophilic aromatic substitution (e.g., using Selectfluor®) at the 4-position, guided by directing groups like amino or methoxy .
  • Oxan-4-yloxy Introduction: Nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction to attach oxan-4-yloxy at the 5-position, requiring anhydrous conditions and catalysts like Pd or Cu .
  • Amino Group Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during coupling steps .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., excess oxan-4-ol for SNAr).
  • Employ microwave-assisted synthesis to accelerate sluggish steps (e.g., etherification) .

Advanced: How can regioselectivity challenges during oxan-4-yloxy group installation at the 5-position be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Directing Groups: The 2-amino group directs electrophiles to the para position (4-fluoro), while meta-directing effects (e.g., electron-withdrawing fluoro) may complicate oxan-4-yloxy placement. Use protecting groups (e.g., acetyl for -NH2) to modulate reactivity .
  • Coupling Strategies: Mitsunobu reactions (DEAD, Ph3P) favor oxyalkylation at sterically accessible positions, while Ullmann coupling (CuI, diamine ligands) enhances selectivity for aryl ether formation .
  • Computational Guidance: Density Functional Theory (DFT) can predict transition states to identify optimal regiochemical pathways .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., oxan-4-yloxy O-linkage at δ 3.5–4.5 ppm, aromatic protons) .
    • ¹⁹F NMR: Verify fluoro substitution (δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxan-4-yloxy moiety).
  • HPLC-PDA: Assess purity (>98%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Hydrolytic Stability:
    • Ester Group: Prone to hydrolysis in alkaline conditions (pH > 8). Stabilize with low-temperature storage (-20°C) and inert atmospheres .
    • Oxan-4-yloxy Ether: Stable under acidic/neutral conditions but susceptible to cleavage by strong acids (e.g., H2SO4) .
  • Thermal Degradation:
    • DSC/TGA analysis reveals decomposition >150°C. Avoid heating above 100°C during synthesis .

Basic: What preliminary toxicological assessments are recommended for early-stage research?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC50 determination) .
    • Metabolic Stability: Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
  • Structural Surrogates: Use methyl benzoate (CAS 93-58-3) as a proxy for acute toxicity screening (oral/dermal LD50 extrapolation) .

Advanced: How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

  • Reactivity Prediction:
    • DFT Calculations: Optimize transition states for key steps (e.g., SNAr) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Biological Target Screening:
    • Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (from X-ray or NMR data) .
  • ADMET Prediction: Tools like SwissADME estimate logP (2.1–2.5), BBB permeability, and CYP inhibition .

Basic: What handling and storage protocols mitigate degradation and hazards?

Methodological Answer:

  • Storage:
    • Keep in amber vials at -20°C under argon to prevent hydrolysis/oxidation .
    • Desiccate to avoid hygroscopic degradation .
  • Safety Measures:
    • Use PPE (nitrile gloves, safety goggles) and fume hoods due to potential acute toxicity (Category 4 oral/dermal) .
    • Neutralize waste with 10% NaHCO3 before disposal .

Advanced: How do electronic effects of the oxan-4-yloxy group influence photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: The electron-donating oxan-4-yloxy group red-shifts absorption (λmax ~270 nm vs. 250 nm for unsubstituted benzoate) .
  • Fluorescence Quenching: Amino-fluoro interactions may reduce quantum yield; compare with methyl 2-amino-4-fluorobenzoate controls .

Basic: What are common impurities observed during synthesis, and how are they resolved?

Methodological Answer:

  • Byproducts:
    • Di-substituted isomers: Formed during SNAr (e.g., 3-fluoro byproducts). Purify via silica gel chromatography (hexane/EtOAc 3:1) .
    • Oxan-4-ol Residuals: Detectable by GC-MS; remove via aqueous extraction .
  • Resolution: Use preparative HPLC with chiral columns for enantiomeric separation (if applicable) .

Advanced: Can the compound serve as a precursor for radiopharmaceuticals (e.g., ¹⁸F-labeled probes)?

Methodological Answer:

  • ¹⁸F-Labeling Feasibility:
    • The 4-fluoro group is inert under mild conditions, enabling late-stage isotopic exchange (e.g., via K².2.2/K⁺/¹⁸F⁻) .
    • Validate purity via radio-HPLC and assess in vivo stability in murine models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate
Reactant of Route 2
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Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate

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